molecular formula C11H18O2 B033669 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one CAS No. 100052-60-6

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one

Cat. No. B033669
M. Wt: 182.26 g/mol
InChI Key: ZYWZJNJHIGBNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one, also known as IPDH, is a versatile chemical compound with numerous applications in scientific research. Its unique chemical structure makes it an attractive target for synthesis, and its properties have been studied extensively in various fields of research. In

Mechanism Of Action

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is believed to act as an inhibitor of certain enzymes, specifically those involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.

Biochemical And Physiological Effects

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease levels of cholesterol and triglycerides in the blood, as well as reduce the size of atherosclerotic plaques. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique chemical structure makes it a valuable starting material for the synthesis of other compounds. However, one limitation of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one. One area of interest is its potential as a drug target for the treatment of cardiovascular disease. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one could be used in the development of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one and its effects on various biological systems.

Synthesis Methods

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one can be synthesized through a two-step process involving the reaction of 3-cyclohexene-1-one with isopropyl magnesium bromide, followed by the reaction of the resulting intermediate with diisopropylamine. This method yields a high purity product with a yield of around 70%.

Scientific Research Applications

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been extensively studied in the field of organic chemistry, where it has been used as a starting material for the synthesis of a variety of compounds. It has also been studied as a potential drug target due to its ability to inhibit the activity of certain enzymes. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

100052-60-6

Product Name

3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3

InChI Key

ZYWZJNJHIGBNMC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=O)CC(C1)(C)C

Canonical SMILES

CC(C)OC1=CC(=O)CC(C1)(C)C

synonyms

2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI)

Origin of Product

United States

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